Vasoactive intestinal peptide (1-12)

Description

Properties

CAS No. |

112160-96-0 |

|---|---|

Molecular Formula |

C62H90N18O22 |

Molecular Weight |

1439.5 g/mol |

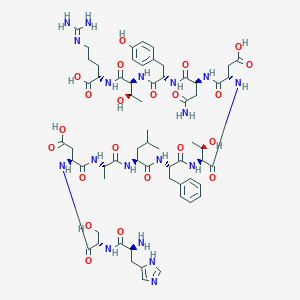

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |

InChI Key |

SRYFTJDITQLOGY-GBGZRFFXSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

Other CAS No. |

112160-96-0 |

sequence |

HSDALFTDNYTR |

Synonyms |

vasoactive intestinal peptide (1-12) VIP (1-12) |

Origin of Product |

United States |

Methodologies for Characterizing Vasoactive Intestinal Peptide 1 12 in Academic Research

In Vitro Pharmacological Techniques for Vasoactive Intestinal Peptide (1-12) Evaluation

In vitro techniques are fundamental for dissecting the molecular interactions of VIP (1-12) with its target receptors, the VPAC1 and VPAC2 receptors, which belong to the Class B G protein-coupled receptor (GPCR) family. nih.govnih.govwikipedia.org These methods assess the fragment's ability to bind to the receptors and to initiate intracellular signaling cascades.

Ligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of VIP (1-12), these assays typically involve competitive binding studies using radiolabeled full-length VIP or other high-affinity ligands like [¹²⁵I]helodermin. oup.comoup.com In these experiments, membranes from cells expressing VPAC1 or VPAC2 receptors are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled competitor peptide, such as VIP (1-12).

Research findings consistently demonstrate that the N-terminal fragment VIP (1-12) lacks significant affinity for VPAC receptors. Unlike full-length VIP, which binds with high affinity (in the nanomolar range), VIP (1-12) is largely unable to displace the radioligand from the receptor binding pocket. nih.govucm.es This indicates that the structural elements required for high-affinity binding are located in the central and C-terminal portions of the full-length VIP molecule. The interaction between the full peptide and the receptor is a complex "two-site" model, where the C-terminal part of VIP binds to the large N-terminal extracellular domain of the receptor, and the N-terminal part of VIP interacts with the transmembrane helices and extracellular loops to activate it. frontiersin.orgfrontiersin.org The absence of the C-terminal two-thirds of the peptide in VIP (1-12) explains its inability to bind effectively.

Upon agonist binding, VPAC receptors primarily couple to the Gαs protein, leading to the activation of adenylate cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). wikipedia.orgfrontiersin.orgfrontiersin.org They can also, in some systems, couple to Gαq or Gαi proteins, stimulating Phospholipase C (PLC) activity and leading to inositol (B14025) phosphate (B84403) production and calcium mobilization. oup.comnih.govoup.comfrontiersin.org

Cellular signaling assays are used to measure the functional consequence of receptor binding. To assess the activity of VIP (1-12), cells expressing VPAC receptors are treated with the peptide fragment, and the downstream second messenger levels are quantified.

Adenylate Cyclase Activation: cAMP levels are typically measured using techniques like enzyme immunoassays (EIA). Studies consistently show that while full-length VIP potently stimulates cAMP production, VIP (1-12) is inactive and fails to induce any significant increase in cAMP levels. ucm.esnih.gov This functional inactivity is a direct consequence of its inability to bind to and activate the VPAC receptors.

Phospholipase C Activity: The activation of PLC is assessed by measuring the accumulation of inositol phosphates or changes in intracellular calcium concentrations. In line with its lack of binding and AC stimulation, VIP (1-12) does not activate the PLC pathway.

| Parameter | Full-Length VIP | Vasoactive Intestinal Peptide (1-12) | Reference |

|---|---|---|---|

| Binding to VPAC Receptors | High Affinity (Nanomolar range) | Inactive / No significant binding | nih.govucm.es |

| Adenylate Cyclase Activation (cAMP Production) | Potent Agonist | Inactive | ucm.esnih.gov |

| Phospholipase C Activation | Agonist (in some systems) | Inactive | oup.comnih.gov |

Ex Vivo and Animal Model Applications of Vasoactive Intestinal Peptide (1-12)

The established in vitro inactivity of VIP (1-12) makes it a crucial tool in more complex biological systems, such as isolated tissues (ex vivo) and whole animal models.

In research investigating the physiological roles of full-length VIP, it is essential to include a negative control to ensure that the observed effects are specific to the activation of VPAC receptors. VIP (1-12) serves as an ideal inactive control peptide. For instance, in studies of the immunomodulatory effects of VIP, T-cells have been treated with VIP (1-12) to demonstrate that the anti-proliferative and cytokine-modulating effects of full-length VIP are receptor-mediated and not due to non-specific peptide effects. nih.gov Similarly, in studies on endotoxin-induced inflammation, VIP (1-12) was shown to have no effect on cytokine production, in stark contrast to the potent inhibitory action of the parent peptide. ucm.es

Ex vivo studies using isolated tissue preparations provide a functional readout of a compound's activity in a physiologically relevant context. One of the hallmark effects of full-length VIP is its ability to cause potent relaxation of smooth muscle, particularly in blood vessels. wikipedia.orgnih.gov

A key study characterized the vasorelaxant properties of VIP and its fragments on isolated helical strips of bovine, porcine, and human brain arteries. The tissues were pre-contracted to allow for the measurement of relaxation. The results showed that while full-length VIP was a potent vasodilator with effects in the low nanomolar range, the VIP (1-12) fragment was completely inactive. nih.gov This direct comparison in a functional tissue assay provides compelling evidence that the N-terminal 1-12 sequence is insufficient for the biological activity of VIP.

| Compound | Observed Effect | Potency (ED₅₀) | Reference |

|---|---|---|---|

| Full-Length VIP | Potent vasorelaxation | 1.6 - 9.0 nM | nih.gov |

| Vasoactive Intestinal Peptide (1-12) | Completely inactive | N/A | nih.gov |

Biophysical and Computational Approaches to Vasoactive Intestinal Peptide (1-12) Conformational Analysis

Understanding the three-dimensional structure of a peptide is crucial for interpreting its biological activity (or lack thereof). Biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformation of peptides in solution. nih.gov

For full-length VIP, these studies have shown that the peptide has a tendency to adopt an α-helical structure, particularly in the presence of membrane-mimicking environments, which is believed to be important for receptor binding and activation. nih.govnih.gov

While specific, detailed conformational studies on the isolated VIP (1-12) fragment are less common in the literature, principles of peptide biophysics suggest that such a short, unconstrained peptide is unlikely to adopt a stable, well-defined secondary structure in aqueous solution. It would exist as a flexible and dynamic ensemble of random coil conformations. nih.gov This lack of a pre-organized, stable structure, combined with the absence of key C-terminal residues, further contributes to its inability to engage the VPAC receptors effectively. Computational methods, such as molecular dynamics simulations, can complement experimental approaches by modeling the conformational ensemble of the peptide in different environments to predict its structural propensities. nih.gov

Spectroscopic Studies of Vasoactive Intestinal Peptide (1-12) Conformation

Spectroscopic methods are pivotal in determining the secondary structure of peptide fragments like VIP (1-12) in various environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have been employed to study the conformation of VIP and its fragments.

High-resolution NMR spectroscopy offers detailed insights into the peptide's three-dimensional structure and the spatial relationship between its atoms. semanticscholar.org Studies on the full-length VIP have revealed specific conformational features within the N-terminal domain. Analysis of the complete VIP molecule has shown that the N-terminus, which includes the 1-12 sequence, is characterized by two β-bends, specifically involving residues 2-5 and 5-8. scirp.org This suggests that the VIP (1-12) fragment likely adopts a bent or turn-like structure rather than a random coil in solution. Further structural studies on VIP and related fragments have supported the tendency of these peptides to adopt helical structures under certain conditions. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful tool for assessing the secondary structure of peptides. While full-length VIP is largely unordered in a simple aqueous solution, it can adopt a more structured α-helical conformation in environments that mimic a cell membrane, such as in the presence of phospholipids. nih.gov This environmental influence on conformation is significant, as the N-terminal region of VIP is known to interact with the receptor's transmembrane domain.

Table 1: Summary of Spectroscopic Findings for the N-Terminal Region of VIP

| Technique | Sample Studied | Key Findings for the N-Terminal Region (including 1-12) | Reference |

|---|---|---|---|

| NMR Spectroscopy | Full-length VIP | Presence of two β-bends at residues 2-5 and 5-8. | scirp.org |

| NMR and Circular Dichroism | VIP and related fragments | Tendency to adopt a helical structure. | nih.gov |

| Circular Dichroism | Full-length VIP | Unordered in aqueous solution but assumes α-helical conformation in membrane-mimicking environments. | nih.gov |

Molecular Modeling and Dynamics Simulations of Vasoactive Intestinal Peptide (1-12) Interactions

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, provide a dynamic perspective on how VIP (1-12) interacts with its biological targets, primarily the VPAC1 receptor. These techniques allow researchers to build three-dimensional models of the peptide-receptor complex and simulate their behavior over time.

Molecular modeling studies have been instrumental in visualizing the docking of VIP into its receptor. These models are often built using data from experimental techniques like NMR and photoaffinity labeling. oup.comnih.gov The current understanding, supported by these models, is that the interaction occurs in a two-step process: the central and C-terminal parts of VIP first bind to the N-terminal extracellular domain of the receptor, which then positions the N-terminal portion of the peptide (including the 1-12 sequence) to interact with the receptor's core. oup.comnih.gov

Molecular dynamics simulations have further refined this model by showing the stability of the VIP-receptor complex and the specific interactions involved. nih.gov Simulations of the full VIP peptide complexed with the VPAC1 receptor have demonstrated that the N-terminal end of VIP interacts with the first transmembrane domain of the receptor. nih.gov More recent modeling using advanced tools like AlphaFold has provided a higher-resolution view of this interaction, suggesting that the N-terminus of VIP inserts deeply into the transmembrane bundle of alpha helices of both VPAC1 and VPAC2 receptors. biorxiv.org These simulations have identified potential hydrogen bonds and salt bridges that stabilize this interaction. For example, a salt bridge between Aspartic acid at position 3 (D3) of VIP and an Arginine residue in the receptor has been proposed. biorxiv.org

Table 2: Key Interactions of the VIP N-Terminal Region Identified Through Molecular Modeling

| Methodology | Interacting Region of VIP | Receptor Target | Predicted Interactions and Findings | Reference |

|---|---|---|---|---|

| Molecular Modeling & MD Simulations | N-terminal end | VPAC1 Receptor (First Transmembrane Domain) | The N-terminus of VIP interacts with the transmembrane core of the receptor. | nih.gov |

| AlphaFold Conformational Analysis | N-terminus (specifically D3, T7, T11) | VPAC1 and VPAC2 Receptors | Deep insertion into the transmembrane bundle; potential salt bridge between VIP D3 and a receptor Arginine. | biorxiv.org |

| Molecular Dynamics Simulations | Full VIP peptide | VPAC1 Receptor N-terminal ectodomain | The presence of VIP stabilizes the flexible loops of the receptor's N-terminal domain. | oup.com |

Structure Activity Relationship Deductions from Vasoactive Intestinal Peptide 1 12 Studies

Delineation of Critical N-Terminal and Central Domain Requirements for Full Vasoactive Intestinal Peptide Agonistic Activity

The biological activity of Vasoactive Intestinal Peptide is contingent upon the integrity of its entire 28-amino acid sequence. Research has demonstrated that both the N-terminal and C-terminal regions of VIP are essential for its full agonistic activity. The inactivity of the VIP (1-12) fragment underscores the importance of the central and C-terminal domains for effective receptor interaction and activation.

The prevailing model for VIP receptor binding is the "two-domain" or "ligand-capture" model. This model posits that the central and C-terminal portions of VIP, specifically the alpha-helical structure from residues 6 to 28, first bind to the large N-terminal extracellular domain (N-ted) of the VIP receptor. This initial interaction is thought to correctly orient the N-terminal region of VIP, allowing it to engage with the transmembrane domains and extracellular loops of the receptor, which in turn triggers receptor activation and intracellular signaling cascades.

Studies have shown that the N-terminal 1-5 segment of VIP is particularly crucial for the activation of adenylyl cyclase, a key downstream signaling event. However, this activation is dependent on the initial binding facilitated by the rest of the peptide. The complete inactivity of VIP (1-12) suggests that this fragment is too short to effectively bridge the two interaction sites on the receptor. While it contains the N-terminal activation domain, it lacks the necessary residues in the central and C-terminal domains to achieve the high-affinity binding to the N-ted required for proper orientation and subsequent receptor activation.

Furthermore, specific amino acid residues within the N-terminal and central domains have been identified as critical for VIP's biological function. Alanine scanning mutagenesis studies have revealed that residues such as His(1), Phe(6), Thr(7), and Tyr(10) are important for receptor binding and activity. The aromatic residues Phe(6) and Tyr(10) are thought to stabilize a preferred conformation of the N-terminus through specific interactions with the crucial first histidine residue. The absence of the full complement of these and other critical residues in the VIP (1-12) fragment contributes to its inability to elicit a biological response.

Insights into Minimal Active Core Sequences of Vasoactive Intestinal Peptide Derived from Fragment Inactivity

The investigation of various truncated fragments of VIP has been pivotal in defining the minimal sequence required for biological activity. The consistent observation that the VIP (1-12) fragment is completely inactive in a range of biological assays, including the relaxation of brain arteries and the induction of T-cell cycle arrest, provides a clear demarcation of the lower limit of a functional sequence. nih.govnih.gov

Studies on C-terminally truncated VIP analogs have further refined our understanding of the minimal length requirement. For instance, while VIP(1-27) retains activity comparable to the full-length VIP, further truncations lead to a progressive loss of receptor binding and biological potency. Fragments such as VIP(1-22) and VIP(1-21) exhibit little to no binding activity, suggesting that a significant portion of the C-terminal region is necessary for stable receptor interaction. nih.gov This aligns with the "two-domain" binding model, where a substantial part of the peptide is needed to engage the N-ted of the receptor with sufficient affinity.

The inactivity of VIP (1-12) and other short fragments highlights that the N-terminal region, while essential for activation, cannot function in isolation. The minimal active core sequence must therefore encompass not only the N-terminal activation domain but also a significant portion of the central and C-terminal domains responsible for high-affinity binding. Research suggests that at least 23 amino acid residues are required to conserve VIP receptor binding activity. nih.gov

The following table summarizes the relative activities of various C-terminally truncated VIP fragments, illustrating the progressive loss of activity with decreasing peptide length and underscoring the inactivity of short N-terminal fragments like VIP (1-12).

| VIP Fragment | Relative Receptor Binding Activity (%) | Biological Activity |

| VIP (1-28) | 100 | Full Agonist |

| VIP (1-27) | ~100 | Full Agonist |

| VIP (1-26) | ~33 | Reduced Potency |

| VIP (1-25) | Significantly Reduced | Low Potency |

| VIP (1-23) | Significantly Reduced | Low Potency |

| VIP (1-22) | Negligible | Inactive |

| VIP (1-21) | Negligible | Inactive |

| VIP (1-12) | Not Detectable | Inactive |

This table is a composite representation based on findings from multiple structure-activity relationship studies. Actual percentages may vary depending on the specific assay and conditions.

Rational Design Strategies for Vasoactive Intestinal Peptide Analogs Based on Vasoactive Intestinal Peptide (1-12) Inactivity

The knowledge gleaned from the inactivity of VIP (1-12) and other fragments has been instrumental in the rational design of novel VIP analogs with improved therapeutic potential. Understanding that the full-length peptide is required for activity but is also susceptible to rapid proteolytic degradation has driven efforts to create more stable and potent agonists.

One key strategy has been to identify the primary cleavage sites within the VIP molecule and then modify the peptide to prevent degradation at these points. For example, knowing that the N-terminal region is crucial for activation but also a target for proteases, medicinal chemists have focused on creating analogs with modifications in this area that enhance stability without compromising activity.

Furthermore, the understanding that the central and C-terminal domains are critical for binding has led to the development of analogs that stabilize the alpha-helical conformation in this region. This can enhance receptor affinity and, consequently, potency. The inactivity of short fragments like VIP (1-12) reinforces the necessity of maintaining a substantial portion of the peptide's structure to ensure effective interaction with the receptor's N-terminal ectodomain.

The insights from fragment inactivity have also guided the development of receptor-selective analogs. By systematically modifying different parts of the VIP molecule and observing the effects on binding to different VIP receptor subtypes (VPAC1 and VPAC2), researchers can design analogs with preferential affinity for one receptor over the other. This is crucial for developing targeted therapies with fewer side effects. The fact that the N-terminal region is primarily involved in activation, while the C-terminal portion is more critical for binding, allows for a targeted approach to analog design. For instance, modifications in the C-terminal region can be made to enhance binding affinity and selectivity, while the essential N-terminal activation sequence is preserved.

Theoretical Considerations and Future Research Trajectories for Vasoactive Intestinal Peptide 1 12

Hypotheses on the Intrinsic Structural Instability or Conformational Inappropriateness of Vasoactive Intestinal Peptide (1-12)

The inability of Vasoactive Intestinal Peptide (1-12) to elicit a biological response comparable to the full-length peptide is likely rooted in its structural and conformational properties. Full-length VIP is known to be conformationally flexible, existing as a random coil in aqueous solutions but adopting a more structured α-helical conformation, particularly in its central and C-terminal regions, upon interaction with the receptor or in membrane-like environments. atlasgeneticsoncology.org This induced structure is critical for high-affinity binding and receptor activation.

Several hypotheses can be formulated regarding the structural deficiencies of the VIP (1-12) fragment:

Inability to Form a Stable Secondary Structure: The full-length VIP peptide possesses an α-helical structure from residues 11-26. atlasgeneticsoncology.org The VIP (1-12) fragment lacks the majority of this helical region, which is essential for anchoring the peptide to the large N-terminal extracellular domain (N-ted) of the VPAC receptors. nih.gov Without this stabilizing interaction, the fragment is likely to remain in a highly disordered state, possessing significant conformational entropy that would need to be overcome for binding, rendering the interaction thermodynamically unfavorable.

Absence of Key Binding Residues: Receptor activation is a two-step process where the central and C-terminal parts of VIP (residues 6-28) first "dock" into the receptor's N-ted. This positions the N-terminal part of VIP (residues 1-5) correctly within the receptor core to trigger activation. nih.gov The VIP (1-12) fragment is missing critical residues beyond position 12 that are required for this initial high-affinity docking step.

High Flexibility and Lack of Pre-organization: Short peptides, in general, are highly flexible in solution. plos.org The energetic cost of "freezing" the VIP (1-12) fragment into a specific bioactive conformation required for receptor engagement would be substantial. This contrasts with the full-length peptide, where intramolecular interactions and interactions with the receptor N-ted help stabilize the necessary structure.

| Structural Feature | Full-Length VIP (28 residues) | Vasoactive Intestinal Peptide (1-12) |

|---|---|---|

| Secondary Structure | Disordered in solution; forms an α-helix (residues 11-26) upon receptor binding. atlasgeneticsoncology.org | Hypothesized to be predominantly disordered and unable to form a stable α-helix. |

| Receptor Binding Domains | Contains distinct domains for initial docking (C-terminus/central) and activation (N-terminus). nih.gov | Lacks the majority of the docking domain required for stable receptor interaction. |

| Conformational Flexibility | Flexible in solution but stabilized upon binding to the receptor N-terminal ectodomain. | Hypothesized to have high conformational flexibility, creating a large entropic barrier to binding. |

| Biological Activity | Potent agonist at VPAC1 and VPAC2 receptors. nih.gov | Considered biologically inactive as a direct agonist. nih.gov |

Exploration of Potential Endogenous Modulatory Roles of Vasoactive Intestinal Peptide (1-12) in Peptide Metabolism or Receptor Desensitization

While VIP (1-12) may lack direct agonistic activity, it is plausible that if generated endogenously, it could serve alternative regulatory functions. The processing of the preproVIP protein yields the mature 28-amino acid peptide, and further metabolism in tissues results in its rapid degradation. atlasgeneticsoncology.org Peptidomic analyses focus on identifying such endogenously produced protein fragments, which may acquire new biological functions. nih.gov

Modulation of Peptide Metabolism: Full-length VIP has a very short half-life in circulation, partly due to degradation by enzymes like dipeptidyl peptidase-IV. If VIP (1-12) is a product of VIP catabolism, it could potentially function as a competitive inhibitor of the proteases that degrade the parent peptide. By occupying the active site of these enzymes, the fragment could slow the degradation of full-length VIP, thereby indirectly potentiating and prolonging its local signaling effects.

Modulation of Receptor Desensitization: GPCR signaling is tightly regulated, with prolonged agonist exposure leading to receptor desensitization. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which uncouple the receptor from its G protein and promote internalization. nih.gov It can be hypothesized that VIP (1-12) might act as a modulator of this process. By transiently and weakly interacting with VPAC receptors without triggering a full signaling cascade, the fragment could sterically hinder the access of GRKs or β-arrestins to the receptor. This could potentially alter the kinetics of desensitization, making the receptor more or less sensitive to subsequent stimulation by full-length VIP.

| Potential Role | Hypothesized Mechanism | Potential Physiological Outcome |

|---|---|---|

| Metabolic Modulator | Acts as a competitive substrate or inhibitor for enzymes that degrade full-length VIP. | Prolongs the local half-life and enhances the signaling of endogenous VIP. |

| Receptor Desensitization Modulator | Weakly binds to VPAC receptors, interfering with the binding of GRKs or β-arrestins. | Alters the rate and extent of receptor desensitization, fine-tuning the cellular response to VIP. |

Advanced Methodological Development for High-Resolution Analysis of Truncated Peptide-Receptor Interactions and Non-Binding Mechanisms

Testing the hypotheses surrounding the structural ineptitude and potential modulatory roles of VIP (1-12) requires a suite of advanced analytical techniques capable of probing low-affinity interactions and complex dynamic systems.

High-Resolution Structural and Interaction Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure and dynamics of peptides in solution. springernature.comnih.gov For VIP (1-12), 2D NMR experiments like COSY, TOCSY, and NOESY can confirm its predicted lack of stable secondary structure. tricliniclabs.com Furthermore, advanced techniques such as Saturation Transfer Difference (STD) NMR are particularly well-suited for detecting and mapping the epitopes of very weak, transient peptide-receptor interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational landscape of VIP (1-12) in a simulated physiological environment. springernature.comnih.gov These computational models can predict the range of shapes the peptide adopts and simulate its interaction with a model of the VPAC receptor, helping to visualize why stable binding is not achieved and calculating the energetic penalties involved. plos.org

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free method for measuring real-time binding kinetics. springernature.com It can be used to definitively quantify the low or negligible binding affinity of VIP (1-12) for VPAC receptors and to study how it might compete with full-length VIP binding. molbiolcell.org

Investigation of Endogenous Roles and Non-Binding Mechanisms:

Peptidomics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The field of peptidomics aims to identify and quantify endogenous peptides in biological samples. nih.govbiopharmaspec.com Applying LC-MS/MS to relevant tissue extracts could determine whether VIP (1-12) exists as a natural metabolic product of full-length VIP, a necessary prerequisite for it having an endogenous function. nih.gov

Computational Fragment-Based Screening: Modern computational tools like FragFold, which utilizes the AlphaFold algorithm, can predict how peptide fragments bind to protein targets in a high-throughput manner. youtube.com Such methods could be used to screen VIP (1-12) against a proteome-wide database of proteins, including metabolic enzymes and receptor-associated proteins, to identify potential off-target interactions that could explain a modulatory role.

| Methodology | Application for VIP (1-12) Research | Specific Question Answered |

|---|---|---|

| NMR Spectroscopy | Determine 3D structure and dynamics in solution; detect weak receptor interactions. nih.gov | Is the peptide structurally unstable? Does it interact, even weakly, with the receptor? |

| Molecular Dynamics (MD) | Simulate conformational behavior and receptor docking at an atomic level. springernature.com | What are the energetic and structural barriers to binding? |

| Surface Plasmon Resonance (SPR) | Quantify binding kinetics and affinity to VPAC receptors. springernature.com | What is the precise (low) affinity of the peptide for its receptor? |

| Peptidomics (LC-MS/MS) | Identify and quantify the peptide in biological tissues. nih.gov | Is VIP (1-12) an endogenous peptide fragment? |

| Computational Screening (e.g., FragFold) | Predict potential interactions with other proteins (enzymes, etc.). youtube.com | Could the peptide have alternative, non-receptor-mediated functions? |

Q & A

Q. What are the key structural and functional characteristics of VIP (1-12) that influence its experimental applications?

VIP (1-12) is a truncated form of the full-length 28-amino-acid vasoactive intestinal peptide. Its N-terminal fragment retains partial receptor-binding affinity, enabling studies on receptor subtype specificity (e.g., VPAC1 vs. VPAC2). Structural analysis using circular dichroism spectroscopy and constrained molecular dynamics reveals a disordered conformation in aqueous solutions, which may impact solubility and stability in assays . For experimental reproducibility, ensure batch-to-batch consistency by requesting peptide content and salt/water analysis from suppliers, as variations can affect solubility and bioactivity .

Q. How should researchers design in vitro assays to evaluate VIP (1-12) immunomodulatory effects?

Standard protocols involve incubating immune cells (e.g., macrophages or T-cells) with VIP (1-12) at concentrations ranging from 10 nM to 1 µM. Measure downstream effects using ELISA (e.g., TNFα, IL-6, IL-12) or flow cytometry (e.g., surface marker expression). Include VPAC receptor antagonists (e.g., VIP (6-28)) to confirm receptor-mediated mechanisms . Optimize cell density and serum-free conditions to minimize nonspecific interactions.

Q. What are the best practices for validating VIP (1-12) activity in gastrointestinal models?

Use intestinal organoids or epithelial cell lines (e.g., Caco-2) to assess VIP (1-12)’s role in barrier function. Measure transepithelial electrical resistance (TEER) and tight junction protein expression (e.g., claudin-1, occludin) via immunofluorescence. For infection models, co-culture with enteric pathogens (e.g., Salmonella) and quantify VIP’s modulation of innate lymphoid cells (ILC3s) using qPCR for IL-22 .

Advanced Research Questions

Q. How can contradictory findings regarding VIP (1-12)’s role in cancer progression be reconciled?

VIP (1-12) exhibits dual roles: it suppresses tumor-associated macrophage activation by downregulating pro-inflammatory cytokines (e.g., TNFα, IL-6) , but promotes angiogenesis in prostate cancer xenografts . To resolve contradictions, contextualize results by evaluating tumor microenvironment factors (e.g., stromal cell interactions, hypoxia) and receptor isoform expression (VPAC1 vs. VPAC2). Use single-cell RNA sequencing to map VIP receptor distribution in heterogeneous tumor samples .

Q. What methodologies are recommended for studying VIP (1-12)’s neuroprotective effects in neurodegenerative disease models?

In murine models of Alzheimer’s or Parkinson’s disease, administer VIP (1-12) intranasally (1–5 µg/kg) to bypass the blood-brain barrier. Assess neuroinflammation via microglial activation markers (Iba1, CD68) and neuronal survival using TUNEL assays. Combine with VPAC receptor knockout models to dissect signaling pathways. For mechanistic studies, use phosphoproteomics to identify VIP-modulated kinases (e.g., JAK/STAT) .

Q. How can batch variability in synthetic VIP (1-12) impact high-sensitivity bioassays, and how is this mitigated?

Batch-to-batch variations in peptide content (>10% deviation) and trifluoroacetic acid (TFA) residues (<1% threshold) can alter receptor binding kinetics . For sensitive assays (e.g., calcium flux or cAMP measurement), request:

- Peptide content analysis (via amino acid analysis or UV spectrophotometry).

- HPLC-MS validation to confirm purity (>95%) and truncation-free sequences.

- Solubility testing in assay-specific buffers (e.g., PBS vs. cell culture medium).

Q. What experimental frameworks are used to study VIP (1-12) in autoimmune inflammation?

In murine arthritis models, VIP (1-12) reduces disease severity by suppressing Th17 differentiation and IL-17 production . Use adoptive transfer of VIP-treated T-cells into immunodeficient mice to isolate immune-modulatory effects. For human translational studies, pair VIP (1-12) with PBMCs from autoimmune patients and profile cytokine secretion using multiplex assays .

Data Analysis and Interpretation

Q. How should researchers address variability in VIP (1-12) receptor expression across tissue types?

Quantify VPAC1/VPAC2 mRNA levels via qPCR or Nanostring in target tissues. Normalize data to housekeeping genes (e.g., GAPDH, β-actin) and validate with receptor-specific antibodies in Western blot or IHC. For functional studies, use siRNA knockdown or CRISPR-Cas9 to isolate receptor-specific effects .

Q. What statistical approaches are optimal for analyzing VIP (1-12) dose-response data with non-linear kinetics?

Use nonlinear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50 values. For assays with high variability (e.g., in vivo cytokine measurements), apply mixed-effects models to account for inter-subject differences. Report 95% confidence intervals and perform power analysis to determine sample size adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.